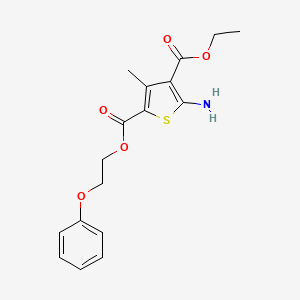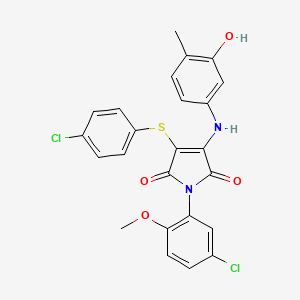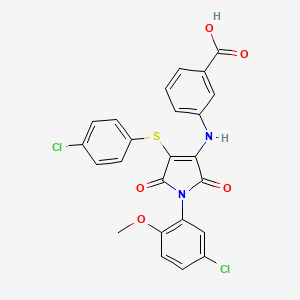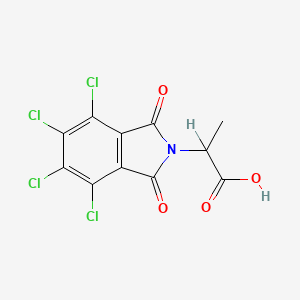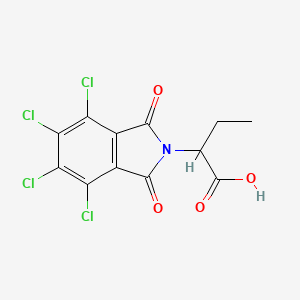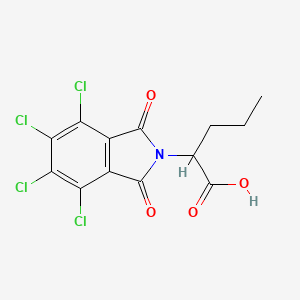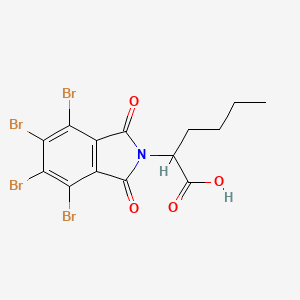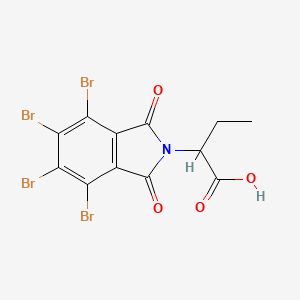
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid is a brominated derivative of isoindoline-1,3-dione. This compound is characterized by the presence of four bromine atoms attached to the isoindoline ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid typically involves the bromination of isoindoline-1,3-dione derivatives. One common method includes the reaction of isoindoline-1,3-dione with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the tetrabromo derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters, such as temperature, bromine concentration, and reaction time, is crucial for achieving high yields and purity.
化学反应分析
Types of Reactions
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Debrominated isoindoline derivatives.
Substitution: Isoindoline derivatives with various functional groups replacing the bromine atoms.
科学研究应用
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymers.
作用机制
The mechanism of action of 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl)butanoic acid: A chlorinated analogue with similar reactivity but different halogen atoms.
2-(4,5,6,7-Tetrafluoro-1,3-dioxoisoindolin-2-yl)butanoic acid: A fluorinated analogue with distinct electronic properties due to the presence of fluorine atoms.
Uniqueness
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid is unique due to the presence of bromine atoms, which impart specific reactivity and biological activity. The bromine atoms’ size and electron-withdrawing nature influence the compound’s chemical behavior, making it distinct from its chlorinated and fluorinated analogues.
属性
IUPAC Name |
2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br4NO4/c1-2-3(12(20)21)17-10(18)4-5(11(17)19)7(14)9(16)8(15)6(4)13/h3H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJBDBQQQOHYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
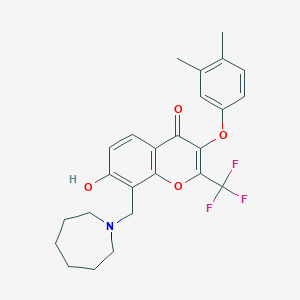
![3-(4-Chlorophenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B7750889.png)
![3-(4-Chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7750891.png)
![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B7750899.png)
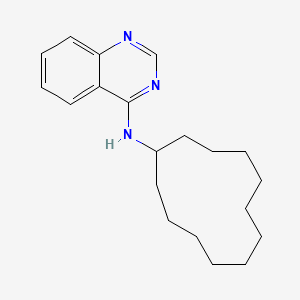
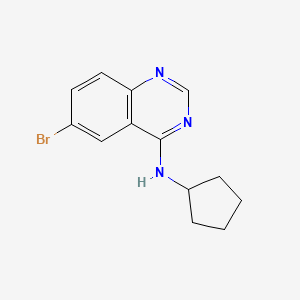
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B7750915.png)
